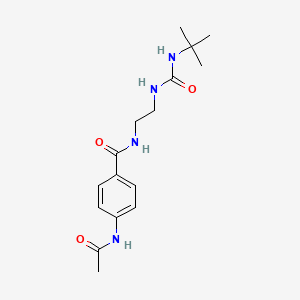
4-acetamido-N-(2-(3-(tert-butyl)ureido)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetamido-N-(2-(3-(tert-butyl)ureido)ethyl)benzamide is a chemical compound with the CAS Number: 183619-38-7 . It has a molecular weight of 234.3 and its IUPAC name is 4-(acetylamino)-N-(tert-butyl)benzamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18N2O2/c1-9(16)14-11-7-5-10(6-8-11)12(17)15-13(2,3)4/h5-8H,1-4H3,(H,14,16)(H,15,17) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .Scientific Research Applications
Synthesis of N-Acetylneuraminic Acid
Research has developed methods for synthesizing N-acetylneuraminic acid from precursors involving steps like Michael addition and stereoselective reduction, utilizing compounds with tert-butyl groups similar to those in 4-acetamido-N-(2-(3-(tert-butyl)ureido)ethyl)benzamide. This synthesis pathway is critical for producing compounds with biological significance, such as sialic acids, which play vital roles in cellular recognition and communication (Baumberger & Vasella, 1986).
Peptide Nucleic Acid Monomers
A novel ferrocenyl uracil peptide nucleic acid monomer was synthesized, demonstrating the utility of tert-butyl and related compounds in the preparation of peptide nucleic acid (PNA) monomers. These monomers show potential for hybridization with DNA and RNA, offering applications in genetic diagnostics and therapeutics (Gasser, Belousoff, Bond, & Spiccia, 2006).
Ureido Sugars Synthesis
Research into the synthesis of ureido sugars from 2-amino-2-deoxy-D-glucose and amino acids showcases the chemical versatility of acetamido and related compounds. These sugars could have implications in the development of novel therapeutics and bioactive molecules (Piekarska-Bartoszewicz & Tcmeriusz, 1993).
Asymmetric Hydrogenation Catalysts
Compounds with tert-butylmethylphosphino groups have been employed in the development of rigid P-chiral phosphine ligands for asymmetric hydrogenation of alkenes. This process is crucial for producing chiral pharmaceutical ingredients, highlighting the importance of these compounds in medicinal chemistry (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).
Antiparasitic Activity
The study of derivatives of benzamide, including those with acetamido groups, has shown antiparasitic activity, particularly against coccidiosis. This research underscores the potential of such compounds in developing new antiparasitic drugs (Rogers, Clark, Becker, Pessolano, Leanza, McManus, Andriuli, & Cuckler, 1964).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
4-acetamido-N-[2-(tert-butylcarbamoylamino)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3/c1-11(21)19-13-7-5-12(6-8-13)14(22)17-9-10-18-15(23)20-16(2,3)4/h5-8H,9-10H2,1-4H3,(H,17,22)(H,19,21)(H2,18,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXIZSZVSOKKHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)NC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetamido-N-(2-(3-(tert-butyl)ureido)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2393546.png)

![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2393548.png)





![4-fluoro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide](/img/structure/B2393558.png)
![3-allyl-8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2393560.png)
![6-(4-methoxyphenyl)-3-methyl-N-(3-morpholinopropyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2393562.png)
![N-[[2-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2393563.png)